molecular formula C28H27NO4 B6360516 (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid CAS No. 1354752-82-1

(S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid

Cat. No.: B6360516
CAS No.: 1354752-82-1
M. Wt: 441.5 g/mol
InChI Key: MPPGEVRAOIMFQJ-NDEPHWFRSA-N
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Description

(S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid is a compound of interest in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Fmoc Protection: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the development of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. The benzyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fmoc-3-phenyl-piperidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

    (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid: Contains a methyl group instead of a benzyl group.

    (S)-Fmoc-3-ethyl-piperidine-3-carboxylic acid: Features an ethyl group in place of the benzyl group.

Uniqueness

(S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid is unique due to the presence of the benzyl group, which provides distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3S)-3-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c30-26(31)28(17-20-9-2-1-3-10-20)15-8-16-29(19-28)27(32)33-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h1-7,9-14,25H,8,15-19H2,(H,30,31)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPGEVRAOIMFQJ-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121758
Record name 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354752-82-1
Record name 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354752-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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